molecular formula C13H21N3O2S B6640182 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(1-hydroxycyclopentyl)acetamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(1-hydroxycyclopentyl)acetamide

Cat. No. B6640182
M. Wt: 283.39 g/mol
InChI Key: STXPFLYSYBEILW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(1-hydroxycyclopentyl)acetamide, also known as TTA-A2, is a synthetic compound that has been extensively studied for its potential use in scientific research. TTA-A2 is a potent and selective agonist of the G-protein-coupled receptor GPR120, which is involved in the regulation of glucose and lipid metabolism, as well as inflammation and insulin sensitivity.

Mechanism of Action

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(1-hydroxycyclopentyl)acetamide activates GPR120, which is primarily expressed in adipose tissue, the intestine, and immune cells. Upon activation, GPR120 triggers a signaling cascade that leads to the activation of several downstream pathways, including the activation of AMP-activated protein kinase (AMPK) and the inhibition of nuclear factor kappa B (NF-κB) signaling. These pathways are involved in the regulation of glucose and lipid metabolism, as well as inflammation and insulin sensitivity.
Biochemical and Physiological Effects:
In addition to its effects on glucose and lipid metabolism, this compound has been shown to have several other biochemical and physiological effects. For example, this compound has been shown to increase the expression of genes involved in fatty acid oxidation and thermogenesis, as well as reduce the expression of genes involved in lipogenesis and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(1-hydroxycyclopentyl)acetamide in lab experiments is its high potency and selectivity for GPR120. This allows for precise and specific activation of the receptor, without affecting other signaling pathways or receptors. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in some experiments.

Future Directions

There are several potential future directions for the use of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(1-hydroxycyclopentyl)acetamide in scientific research. One area of interest is the role of GPR120 in the regulation of gut microbiota and its potential therapeutic implications for metabolic disorders. Another area of interest is the development of more potent and selective GPR120 agonists, as well as the optimization of dosing regimens for maximum efficacy. Finally, the use of this compound in clinical trials for the treatment of metabolic disorders is an area of active investigation.

Synthesis Methods

The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(1-hydroxycyclopentyl)acetamide involves several steps, including the preparation of the starting materials, the formation of the thiadiazole ring, and the introduction of the cyclopentyl and acetamide groups. The final product is obtained as a white crystalline powder with high purity and yield.

Scientific Research Applications

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(1-hydroxycyclopentyl)acetamide has been used in a wide range of scientific research studies, including those related to diabetes, obesity, inflammation, and metabolic disorders. In particular, this compound has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce inflammation in animal models of diabetes and obesity.

properties

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(1-hydroxycyclopentyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S/c1-12(2,3)10-15-16-11(19-10)14-9(17)8-13(18)6-4-5-7-13/h18H,4-8H2,1-3H3,(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXPFLYSYBEILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)CC2(CCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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